5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine
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Overview
Description
5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methoxyphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine typically involves the reaction of 4-methoxybenzyl alcohol with pyrimidine-2,4-diamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine
- 5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine
- Triazole-pyrimidine hybrids
Uniqueness
5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by the methoxy substitution, enhances its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , leading to alterations in cellular pathways and biological responses. For instance, it has been investigated for its potential to inhibit enzymes involved in inflammatory processes and cancer progression.
Anticancer Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values significantly lower than standard chemotherapeutics .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.09 ± 0.0085 |
Similar Pyrimidine Derivative | HCT-116 | 0.03 ± 0.0056 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has shown promising results in inhibiting COX-2 activity, which is crucial in the inflammatory response. The IC50 values reported for related compounds were comparable to those of established anti-inflammatory drugs like celecoxib .
Compound | COX-2 Inhibition IC50 (µM) |
---|---|
This compound | 0.04 ± 0.02 |
Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has been explored for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating its potential use in treating infections .
Case Studies
Several studies have investigated the biological efficacy of pyrimidine derivatives:
- Cytotoxicity Study : A study conducted on HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells revealed that the presence of a methoxy group significantly increased cytotoxicity compared to other substitutions .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that derivatives of pyrimidines effectively reduced inflammation markers, supporting their therapeutic potential in inflammatory diseases .
- Molecular Docking Studies : In silico studies have indicated that this compound can bind effectively to target proteins involved in disease pathways, further validating its role as a potential drug candidate .
Properties
CAS No. |
651359-35-2 |
---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4O2/c1-17-9-4-2-8(3-5-9)7-18-10-6-15-12(14)16-11(10)13/h2-6H,7H2,1H3,(H4,13,14,15,16) |
InChI Key |
UBPUPPMUXQKNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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